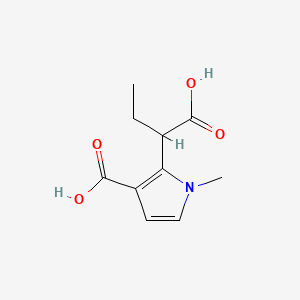
4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-diketones with phenylhydrazine can lead to the formation of the furan ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure reactors, and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of 4-oxo-3,4-diphenyldihydrofuran-2(3h)-one.
Reduction: Formation of 4-hydroxy-3,4-diphenyltetrahydrofuran.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxy and phenyl groups can facilitate binding to these targets through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-phenylfuran-2(3h)-one: Lacks one phenyl group compared to 4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one.
3,4-Diphenylfuran-2(5h)-one: Lacks the hydroxy group.
4-Hydroxy-2,3-diphenylfuran: Different position of the hydroxy group.
Uniqueness
This compound is unique due to the combination of hydroxy and phenyl groups attached to the furan ring. This structural arrangement can impart distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Número CAS |
21994-83-2 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-hydroxy-3,4-diphenyloxolan-2-one |
InChI |
InChI=1S/C16H14O3/c17-15-14(12-7-3-1-4-8-12)16(18,11-19-15)13-9-5-2-6-10-13/h1-10,14,18H,11H2 |
Clave InChI |
XZRISXNSKCOHFV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)O1)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


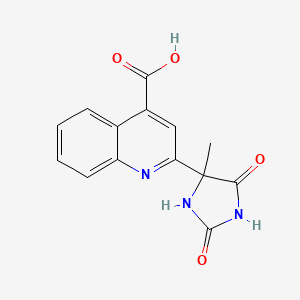
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)


![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
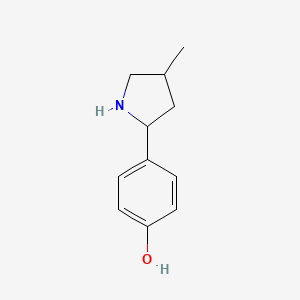
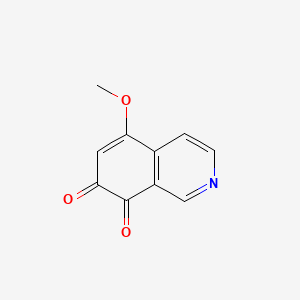
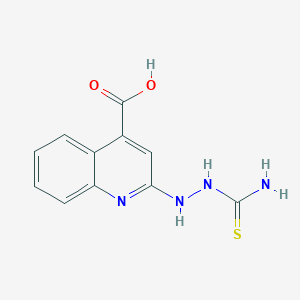
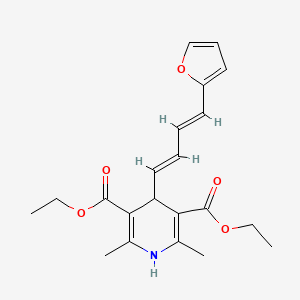

![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
